2-Methylquinoline N-oxide
Overview
Description
2-Methylquinoline N-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that n-oxides, the class of compounds to which 2-methylquinoline n-oxide belongs, are generally produced by the oxidation of tertiary amines and are important intermediates in organic synthesis .
Mode of Action
N-oxides, including this compound, are known to act as oxidizing agents and reaction intermediates in organic synthesis . They can also form part of the structure of various biologically active substances .
Biochemical Pathways
It is known that n-oxides, such as this compound, can be involved in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .
Pharmacokinetics
The compound’s physical properties, such as its melting point (67 °c) and maximum absorption wavelength (319 nm in etoh), have been reported .
Result of Action
It is known that n-oxides, including this compound, can participate in various chemical reactions, acting as oxidizing agents and reaction intermediates .
Action Environment
It is known that the compound is a solid at 20°c and is recommended to be stored in a cool and dark place .
Biochemical Analysis
Cellular Effects
It is known that N-oxides can have various effects on cells, depending on their specific structure and properties .
Molecular Mechanism
It is known that N-oxides can act as directing groups to control the regioselectivity of the C-H functionalization . This suggests that 2-Methylquinoline N-oxide could potentially interact with other molecules in a similar manner.
Temporal Effects in Laboratory Settings
It is known that the compound has a purity of more than 98.0% and is stable under room temperature .
Metabolic Pathways
It is known that N-oxides are generally produced by the oxidation of secondary amines .
Transport and Distribution
It is known that the compound is commercially available and can be shipped from a warehouse within 2 weeks .
Properties
IUPAC Name |
2-methyl-1-oxidoquinolin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUONUBFWNHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148110 | |
Record name | Quinaldine, 1-oxide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-28-4 | |
Record name | Quinaldine, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinaldine N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinaldine N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinaldine, 1-oxide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylquinoline 1-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-methylquinoline 1-oxide?
A1: 2-Methylquinoline 1-oxide is typically synthesized by oxidizing 2-methylquinoline. One approach utilizes 4-chloro-2-methylquinoline 1-oxide, which can be derived from 2-methylquinoline 1-oxide via its 4-nitrated derivative. []
Q2: What is a notable photochemical reaction of 4-alkoxy-2-methylquinoline 1-oxides?
A2: 4-Alkoxy-2-methylquinoline 1-oxides, including 2-methylquinoline 1-oxide with various alkoxy substituents at the 4-position, undergo a fascinating photochemical rearrangement in methanol. This reaction can lead to the synthesis of alkaloids like revenine (1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone) and 4-methoxy-1-methyl-2-quinolone. []
Q3: How can 2-methylquinoline 1-oxide be used to prepare 2-alkoxyquinolines?
A3: Treating 2-methylquinoline 1-oxide with reagents like ethyl chloroformate or tosyl chloride in the presence of a base like triethylamine and a lower alcohol can yield 2-alkoxyquinolines. This deoxygenative 2-alkoxylation reaction provides a synthetic pathway to diversely substituted quinoline derivatives. []
Q4: Can you elaborate on the p-tolylsulfonylation of 2-methylquinoline 1-oxide?
A4: Research has explored the introduction of a p-tolylsulfonyl group onto the side-chain carbon of 2-methylquinoline 1-oxide and related compounds. This modification of the 2-methyl substituent can potentially alter the reactivity and biological properties of the molecule. [, , , ]
Q5: What is known about the reaction of 2-methylquinoline 1-oxide with acetic anhydride?
A5: Studies have investigated the kinetics and mechanism of the reaction between 2-methylquinoline 1-oxide and acetic anhydride. [] This reaction is significant because it helps understand the reactivity of the N-oxide moiety in 2-methylquinoline 1-oxide and its potential for further derivatization.
Q6: How does 2-methylquinoline 1-oxide behave as a ligand in coordination chemistry?
A6: 2-Methylquinoline 1-oxide acts as a ligand coordinating to metal centers through its oxygen atom. This behavior is evident in the formation of complexes like dichlorobis(2-methylquinoline N-oxide-κO)copper(II) and dichlorobis(this compound-κO)zinc(II). [, , , , ] These complexes are relevant in studying the coordination chemistry of N-oxides and their potential applications.
Q7: Are there studies on the crystal structures of 2-methylquinoline 1-oxide and its complexes?
A7: Yes, crystal structures have been determined for several compounds, including dichlorobis(this compound-κO)copper(II) [, ], dichlorobis(this compound-κO)zinc(II) [, ], and hydrates and deuteriohydrates of this compound. [] These structures provide valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds.
Q8: What happens during the thermooxidative decomposition of 2-methylquinoline 1-oxide?
A8: Research has examined the thermooxidative decomposition of heterocyclic N-oxides, including 2-methylquinoline 1-oxide. [] This research helps understand the stability of 2-methylquinoline 1-oxide at elevated temperatures and under oxidative conditions, which is crucial for its handling, storage, and potential applications.
Q9: What are the photochemical reactions of this compound Hydrate?
A9: Studies have investigated the photochemical reactions of this compound hydrate, revealing its reactivity upon light exposure and the potential formation of different products. []
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